Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
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Overview
Description
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring fused with a pyrazine ring, along with an ethynyl group and a carbamate ester.
Preparation Methods
The synthesis of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea to form the thiazole ring . This intermediate is then subjected to further reactions to introduce the ethynyl group and the carbamate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The ethynyl group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate can be compared with other thiazole derivatives, such as:
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar antimicrobial and antifungal activities.
Thiazolo[4,5-b]pyridines: These compounds share a similar bicyclic scaffold and have been studied for their anticancer properties.
The uniqueness of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H8N4O2S |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H8N4O2S/c1-3-6-5-11-7-8(12-6)17-9(13-7)14-10(15)16-4-2/h1,5H,4H2,2H3,(H,11,13,14,15) |
InChI Key |
ANNUGWKXWSQKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=C(N=C2S1)C#C |
Origin of Product |
United States |
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